2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group, an ethoxyphenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-14-10-8-13(9-11-14)17-18(23-27-22-17)21-19(24)12(2)26-16-7-5-4-6-15(16)20/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
BYBSHTDPFKPFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, undergoes a reaction with an appropriate alkylating agent to form 2-chlorophenoxy.
Formation of the Ethoxyphenyl Intermediate: 4-ethoxyphenyl is synthesized through the reaction of 4-ethoxybenzene with a suitable nitrating agent.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the chlorophenoxy and ethoxyphenyl intermediates with the oxadiazole ring under specific reaction conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressure conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(2-(3-chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
